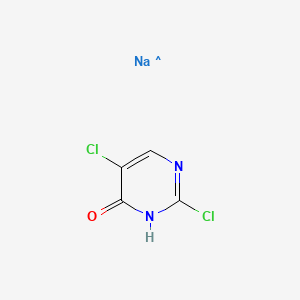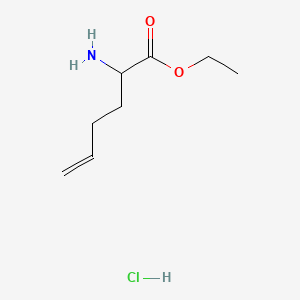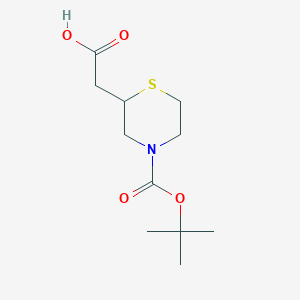
2,5-dichloro-1H-pyrimidin-6-one;sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-1H-pyrimidin-6-one;sodium salt is a chemical compound with the molecular formula C4H3Cl2N2NaO. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-1H-pyrimidin-6-one;sodium salt typically involves the chlorination of pyrimidinone derivatives. One common method includes the reaction of pyrimidinone with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective chlorination at the 2 and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-1H-pyrimidin-6-one;sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nature of the substituent introduced. For example, substitution with an amine would yield a 2,5-diamino-pyrimidinone derivative .
Scientific Research Applications
2,5-dichloro-1H-pyrimidin-6-one;sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and as a building block for nucleic acid analogs.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-1H-pyrimidin-6-one;sodium salt involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-1H-pyrimidin-6-one
- 2,5-dichloro-1H-pyrimidin-4-one
- 2,6-dichloro-1H-pyrimidin-4-one
Uniqueness
2,5-dichloro-1H-pyrimidin-6-one;sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various specialized applications .
Properties
Molecular Formula |
C4H2Cl2N2NaO |
|---|---|
Molecular Weight |
187.96 g/mol |
InChI |
InChI=1S/C4H2Cl2N2O.Na/c5-2-1-7-4(6)8-3(2)9;/h1H,(H,7,8,9); |
InChI Key |
XIDQUYZQXGJXJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)Cl)Cl.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14045117.png)

![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14045124.png)




![(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)


